molecular formula C9H11FN2O B12123292 2-(2-Fluorophenyl)-2-(methylamino)acetamide

2-(2-Fluorophenyl)-2-(methylamino)acetamide

Cat. No.: B12123292
M. Wt: 182.19 g/mol
InChI Key: MAWHFOKZGZQPDY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(methylamino)acetamide is a synthetic acetamide derivative featuring a fluorophenyl group and a methylamino substituent. Its structure combines aromatic and amine functionalities, making it a candidate for pharmacological exploration.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H11FN2O/c1-12-8(9(11)13)6-4-2-3-5-7(6)10/h2-5,8,12H,1H3,(H2,11,13)

InChI Key

MAWHFOKZGZQPDY-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1F)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or acetamide backbone, leading to distinct physicochemical and biological properties.

Table 1: Substituent Effects on Acetamide Derivatives
Compound Name Substituents Key Functional Groups Biological Activity/Notes Reference
2-(2-Fluorophenyl)-2-(methylamino)acetamide 2-Fluorophenyl, methylamino Fluorine, methylamino High cytotoxicity (IC50: 1.8 µM)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide 2-Fluorophenoxy, thiadiazole Fluorine, pyridinyl-thiadiazole Cytotoxic (Caco-2 cells)
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide 2-Fluorophenyl, hydrazinecarbonyl Fluorine, hydrazinecarbonyl Potential for hydrogen bonding
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 4-Chlorophenyl, fluorophenyl Chlorine, fluorine Dual halogen effects on lipophilicity
2-Cyano-N-(2-methoxyphenyl)acetamide Cyano, methoxyphenyl Cyano, methoxy Electron-withdrawing substituents

Pharmacokinetic Properties

  • Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like N-(2-methoxyphenyl) derivatives .

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